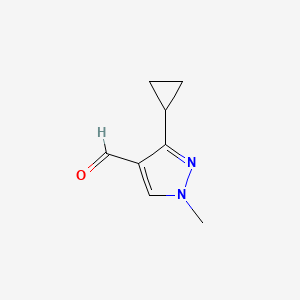
5-アミノ-2-メチルベンズアミド
概要
説明
The compound 5-Amino-2-methylbenzamide is a derivative of benzamide with an amino group at the 5th position and a methyl group at the 2nd position on the benzene ring. While the provided papers do not directly discuss 5-Amino-2-methylbenzamide, they do provide insights into the chemistry of related compounds, which can be useful for understanding the properties and reactivity of 5-Amino-2-methylbenzamide.
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, involves a series of chlorination, oxidation, and ammonolysis steps starting from 7-methylisatin, with an overall yield of 62% and a high purity of 99.6% . This suggests that similar synthetic routes could potentially be applied to the synthesis of 5-Amino-2-methylbenzamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 5-Amino-2-methylbenzamide would consist of a benzene ring with an amide functional group and substituents at specific positions. The presence of an amino group and a methyl group would influence the electronic distribution and reactivity of the molecule. The papers discuss the reactivity of halogenated aniline derivatives, which are structurally similar to 5-Amino-2-methylbenzamide, and their use in synthesizing nitrogen-containing heterocyclic compounds .
Chemical Reactions Analysis
The reductive chemistry of related compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, involves selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction . The reduction of nitro groups to amines or hydroxylamines is a key step in the reactivity of these compounds. Although 5-Amino-2-methylbenzamide does not contain nitro groups, the presence of the amino group could similarly undergo various chemical transformations, potentially affecting its reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Amino-2-methylbenzamide would be influenced by its functional groups and substituents. The amino group can participate in hydrogen bonding, which would affect the compound's solubility and boiling point. The methyl group would contribute to the hydrophobic character of the molecule. The papers do not provide specific data on the physical and chemical properties of 5-Amino-2-methylbenzamide, but the synthesis and reactivity of structurally related compounds suggest that it would exhibit typical amide and aromatic amine properties .
科学的研究の応用
抗酸化活性
5-アミノ-2-メチルベンズアミドとその誘導体は、抗酸化活性を示すことがわかっています . この特性により、有害なフリーラジカルを中和することができるため、ヘルスケアや食品保存など、さまざまな分野で役立ちます .
抗菌活性
研究によると、5-アミノ-2-メチルベンズアミド化合物は抗菌特性を持つ可能性があります . これらの化合物は、3つのグラム陽性菌と3つのグラム陰性菌に対してインビトロで試験されています . これは、新しい抗菌薬の開発における潜在的な用途を示唆しています .
金属キレート活性
5-アミノ-2-メチルベンズアミドを含む可能性のあるベンズアミド化合物の1つは、効果的な金属キレート活性を示すことが示されています . この特性は、水処理や環境修復など、さまざまな産業用途で役立ちます .
天然物の構造修飾
5-アミノ-2-メチルベンズアミドを含むアミノ酸は、天然物の構造修飾に使用できます . これにより、これらの製品のパフォーマンスを向上させ、悪影響を最小限に抑えることができます .
医薬品合成
5-アミノ-2-メチルベンズアミドを含むアミノ酸の構造はシンプルで多様であり、薬理活性は広範囲にわたっています . これらの特徴により、医薬品合成に一般的に使用されています .
食品業界
5-アミノ-2-メチルベンズアミドを含むアミノ酸は、食品業界で広く使用されています . たとえば、食品の風味を高め、栄養価を高めるために使用できます .
医療およびヘルスケア業界
5-アミノ-2-メチルベンズアミドを含むアミノ酸は、医療およびヘルスケア業界で広く使用されています . これらの化合物は、抗腫瘍、抗HIV、抗疲労効果など、さまざまな薬理活性を持ちます .
工業部門
5-アミノ-2-メチルベンズアミドを含むアミド化合物は、プラスチック、ゴム、紙、農業など、さまざまな産業部門で広く使用されています .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
For instance, benzylic halides, which are structurally similar to 5-Amino-2-methylbenzamide, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that amino acids can be converted to pyruvate, the end product of glycolysis, or to acetoacetate-coa and acetyl-coa, both of which can be converted to ketone bodies . Therefore, it’s possible that 5-Amino-2-methylbenzamide might influence these pathways.
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 0.99 , suggesting that it might readily cross cell membranes.
生化学分析
Biochemical Properties
5-Amino-2-methylbenzamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide. This interaction can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, 5-Amino-2-methylbenzamide has been shown to interact with proteins involved in metabolic pathways, potentially altering their activity and function.
Cellular Effects
The effects of 5-Amino-2-methylbenzamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to metabolic regulation. For instance, 5-Amino-2-methylbenzamide can modulate the activity of enzymes involved in glucose metabolism, thereby impacting cellular energy production . Furthermore, it affects gene expression by altering the methylation status of DNA, which can lead to changes in cellular metabolism and function. These effects are crucial in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 5-Amino-2-methylbenzamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of NNMT, which leads to changes in the methylation status of histones and DNA . This inhibition can result in altered gene expression and subsequent changes in cellular metabolism. Additionally, 5-Amino-2-methylbenzamide can bind to specific proteins and enzymes, modulating their activity and function. These interactions are critical in understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-methylbenzamide have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 5-Amino-2-methylbenzamide can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 5-Amino-2-methylbenzamide vary with different dosages. At lower doses, the compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects . At higher doses, there may be toxic effects, including disruptions in cellular metabolism and potential damage to tissues. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Amino-2-methylbenzamide is involved in several metabolic pathways, particularly those related to the methylation of nicotinamide and other biomolecules. It interacts with enzymes such as NNMT, which play a crucial role in these pathways . The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism, making it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, 5-Amino-2-methylbenzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Amino-2-methylbenzamide is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the nucleus and cytoplasm, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing 5-Amino-2-methylbenzamide to these compartments, ensuring its effective participation in biochemical processes.
特性
IUPAC Name |
5-amino-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIGYWHHYAYITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602933 | |
| Record name | 5-Amino-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
515131-52-9 | |
| Record name | 5-Amino-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



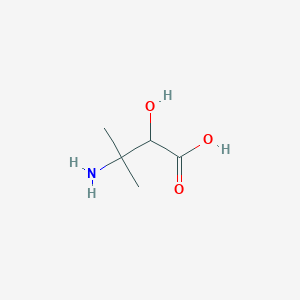
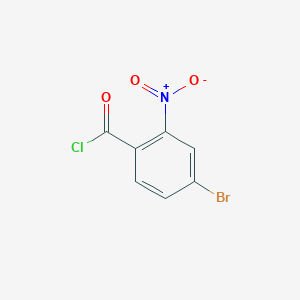


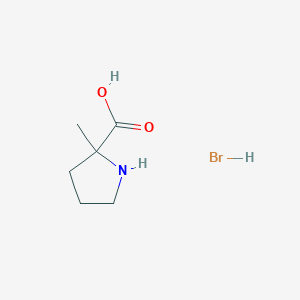




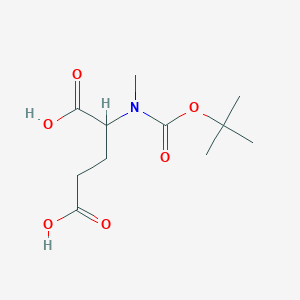
![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)

